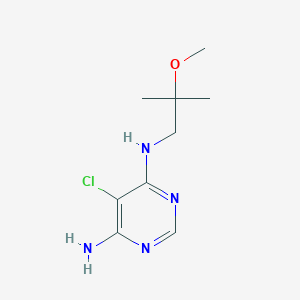![molecular formula C15H15ClN6 B6623753 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, also known as CMPD1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of specific enzymes, including protein kinases, which play a key role in the regulation of cell growth and proliferation. The compound has been shown to bind to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific signaling pathways. However, the compound may also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be challenging and time-consuming, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of additional targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 5-chloro-4,6-diaminopyrimidine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation.
properties
IUPAC Name |
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-10-11(7-18-15-13(16)14(17)19-9-20-15)8-22(21-10)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQILRFLRMEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=NC(=C2Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)